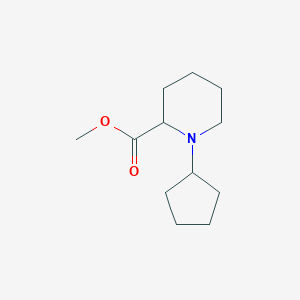![molecular formula C14H28N2O B1472221 1-[4-(Aminomethyl)piperidin-1-yl]-2-propylpentan-1-one CAS No. 1552847-02-5](/img/structure/B1472221.png)
1-[4-(Aminomethyl)piperidin-1-yl]-2-propylpentan-1-one
Vue d'ensemble
Description
“1-[4-(Aminomethyl)piperidin-1-yl]ethan-1-one” is a compound with the CAS Number: 77445-06-8. Its IUPAC name is (1-acetyl-4-piperidinyl)methanamine . It has a molecular weight of 156.23 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 . This indicates that the compound has 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Investigations Alphen (2010) studied the synthesis and properties of derivatives of aminomethyl piperidines, including compounds related to 1-[4-(Aminomethyl)piperidin-1-yl]-2-propylpentan-1-one. This research is important for understanding the chemical behavior and potential applications of such compounds in various fields, including pharmaceuticals and materials science (J. V. Alphen, 2010).
Anticancer Activity Lv et al. (2019) explored the synthesis and anti-bone cancer activity of a heterocyclic compound derived from aminomethyl piperidine. The study also included molecular docking to study potential antiviral activity, highlighting the versatility of these compounds in biomedical research (G. Lv et al., 2019).
Insecticidal Activities Jiang et al. (2013) synthesized novel α-aminophosphonates containing tosyl piperidinyl and investigated their insecticidal activities. This research demonstrates the potential of aminomethyl piperidine derivatives in developing new insecticides (Zhifu Jiang et al., 2013).
Pharmacokinetics and Drug Development Van Niel et al. (1999) conducted a study on fluorinated piperidine and piperazine derivatives, focusing on pharmacokinetic profiles and their applications in developing new drugs. This research is crucial for understanding how modifications in the piperidine structure can impact drug absorption and bioavailability (M. B. van Niel et al., 1999).
Synthesis of Novel Piperidine Derivatives Various studies have focused on the synthesis of new piperidine derivatives with potential applications in medicinal chemistry and other fields. For instance, Gasparian et al. (2011) synthesized new hydrochlorides of aminopropanols, which showed moderate antibacterial activity (Н. К. Гаспарян et al., 2011).
Cytotoxic and Anticancer Agents Dimmock et al. (1998) synthesized a novel class of cytotoxic and anticancer agents, including derivatives of piperidine, demonstrating their significant cytotoxicity toward various cancer cells (J. Dimmock et al., 1998).
Neuropharmacology Marchetti et al. (2000) investigated the modulation of 5-HT4 receptors by piperidine derivatives, which showed effects on rat learning and memory. This research is important for understanding the neuropharmacological potential of these compounds (E. Marchetti et al., 2000).
Piperidine-Based Analgesics Research by Meltzer et al. (2006) on pyrovalerone analogues, including piperidine derivatives, highlights the significance of these compounds in developing monoamine uptake inhibitors, which are important in treating conditions like cocaine abuse (P. Meltzer et al., 2006).
Opioid Receptor-mediated Effects Yadav et al. (2014) synthesized and evaluated novel 1-substituted fentanyl analogs, including piperidine derivatives, for their neurotoxic and analgesic effects in mice, further demonstrating the pharmaceutical relevance of these compounds (S. K. Yadav et al., 2014).
Safety and Hazards
The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and others .
Mécanisme D'action
Target of Action
Similar compounds have been found to target the serine/threonine-protein kinase chk1 . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival, particularly under conditions of DNA damage.
Mode of Action
Compounds that target serine/threonine-protein kinase chk1 typically work by inhibiting the kinase activity of the protein, which can disrupt the cell cycle and potentially lead to cell death .
Biochemical Pathways
Given its potential target, it may influence pathways related to cell cycle regulation and dna repair .
Result of Action
Inhibition of serine/threonine-protein kinase chk1 can disrupt the cell cycle and potentially lead to cell death .
Propriétés
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-propylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-3-5-13(6-4-2)14(17)16-9-7-12(11-15)8-10-16/h12-13H,3-11,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMJMQGVUGRDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



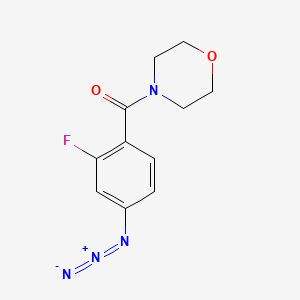
![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1472139.png)
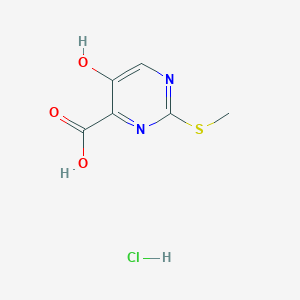



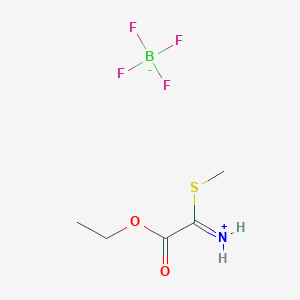
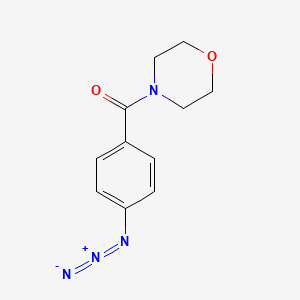
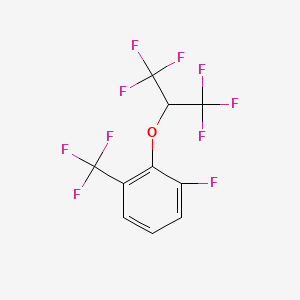
![2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol](/img/structure/B1472152.png)
![2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1472154.png)

![1-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1472160.png)
